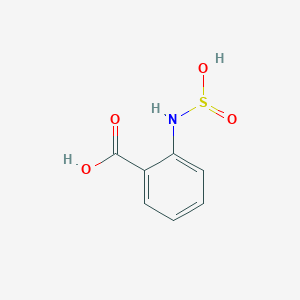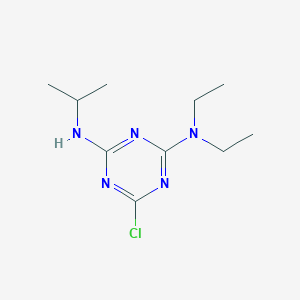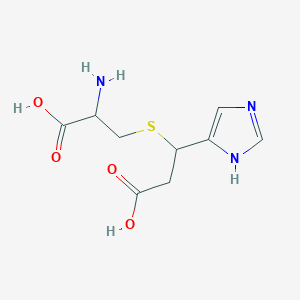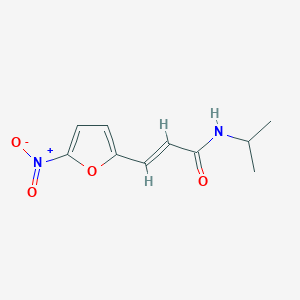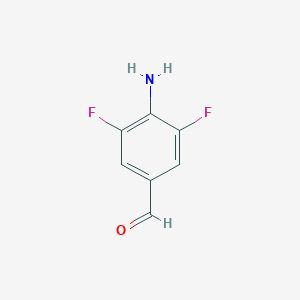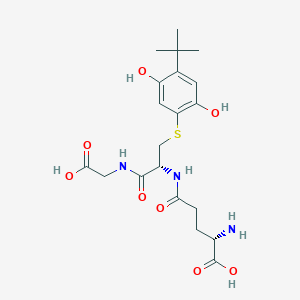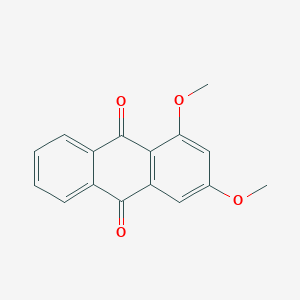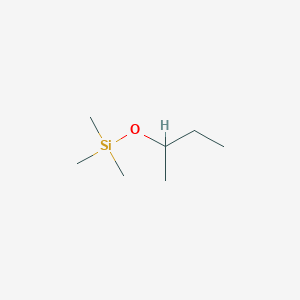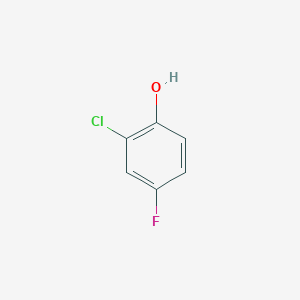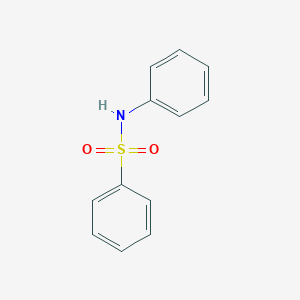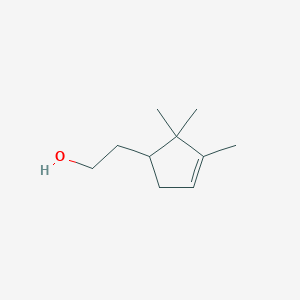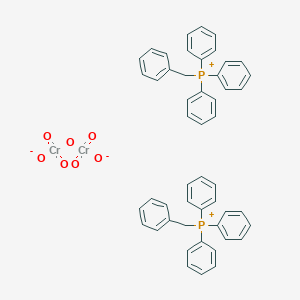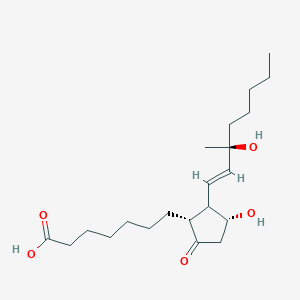
15-メチル-15S-プロスタグランジンE1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
15-methyl-15S-Prostaglandin E1 is a synthetic analog of Prostaglandin E1, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that perform hormone-like functions in the body. 15-methyl-15S-Prostaglandin E1 is known for its stability and unique biological activities, making it a valuable compound in various scientific and medical research fields .
科学的研究の応用
15-methyl-15S-Prostaglandin E1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying prostaglandin synthesis and reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and vasodilatory properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive compounds
作用機序
Target of Action
15-methyl-15S-Prostaglandin E1, also known as 15(S)-15-methyl Prostaglandin E1, primarily targets the myometrium . The myometrium is the middle layer of the uterine wall, consisting mainly of uterine smooth muscle cells, and is responsible for uterine contractions.
Mode of Action
This compound exhibits a positive chronotropic effect , which means it increases the heart rate . It interacts with its targets, inducing a long-lasting heart rate increase in a dose-dependent manner . This process is likely regulated by sodium and calcium ion flux .
Biochemical Pathways
Given its positive chronotropic effect and the involvement of sodium and calcium ion flux, it can be inferred that it likely influencescardiac muscle contraction pathways .
Result of Action
The primary result of the action of 15-methyl-15S-Prostaglandin E1 is an increase in heart rate . This effect is observed in guinea pigs with isolated atria .
生化学分析
Biochemical Properties
15-methyl-15S-Prostaglandin E1 interacts with a variety of enzymes, proteins, and other biomolecules. It is known to inhibit inflammation and prolong survival in several animal models of local and systemic inflammation
Cellular Effects
15-methyl-15S-Prostaglandin E1 has a profound impact on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits a positive chronotropic effect, increasing the heart rate .
Molecular Mechanism
The molecular mechanism of action of 15-methyl-15S-Prostaglandin E1 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to induce a long-lasting heart rate increase in a dose-dependent manner without altering heart contractility in guinea pigs, which is probably altered by Na+/Ca+ ion flux .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 15-methyl-15S-Prostaglandin E1 change over time. It has been observed that large intermittent doses of this PGE1 analog may adversely affect the respiratory system of normal and injured animals, and will accelerate mortality following exposure to potentially lethal doses of paraquat .
Dosage Effects in Animal Models
The effects of 15-methyl-15S-Prostaglandin E1 vary with different dosages in animal models. Single, daily injections of approximately 1 mg/kg of 15-methyl-15S-Prostaglandin E1 have been reported to inhibit inflammation and to prolong survival in several animal models of local and systemic inflammation .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 15-methyl-15S-Prostaglandin E1 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of protecting groups, selective oxidation, and reduction reactions .
Industrial Production Methods: Industrial production of 15-methyl-15S-Prostaglandin E1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
化学反応の分析
Types of Reactions: 15-methyl-15S-Prostaglandin E1 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced
Major Products: The major products formed from these reactions include various derivatives of 15-methyl-15S-Prostaglandin E1 with modified functional groups, which can be used for further research and applications .
類似化合物との比較
Prostaglandin E1: The natural analog with similar biological activities but less stability.
15-methyl-15R-Prostaglandin E1: The enantiomer with different stereochemistry and potentially different biological effects.
16,16-dimethyl Prostaglandin E1: Another synthetic analog with enhanced stability and distinct biological properties
Uniqueness: 15-methyl-15S-Prostaglandin E1 is unique due to its enhanced stability and specific stereochemistry, which confer distinct biological activities compared to other prostaglandin analogs. Its stability makes it a valuable tool for research and potential therapeutic applications .
特性
CAS番号 |
35700-26-6 |
|---|---|
分子式 |
C21H36O5 |
分子量 |
368.5 g/mol |
IUPAC名 |
7-[(1R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16-,17?,19-,21+/m1/s1 |
InChIキー |
OMNFCPCBKCERJP-JGEGBOILSA-N |
SMILES |
CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
異性体SMILES |
CCCCC[C@@](C)(/C=C/C1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O |
正規SMILES |
CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |
同義語 |
15(2)-15 methyl PGE(1) 15(2)-15-methyl PGE1 15(S)-15-methylprostaglandin E1 15(S)-15-methylprostaglandin E1, (11alpha,13E)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for 15(S)-15-methyl Prostaglandin E1's anti-inflammatory effects?
A: 15(S)-15-methyl Prostaglandin E1, a stable analog of Prostaglandin E1, appears to suppress inflammation through multiple mechanisms. One key action is its ability to reduce vascular permeability induced by various inflammatory mediators, including histamine, serotonin, bradykinin, C3a, and compound 48/80. [] This effect is thought to be related to the preservation of tight junctions between endothelial cells, limiting the leakage of inflammatory factors into tissues. [] Additionally, 15(S)-15-methyl Prostaglandin E1 can elevate cyclic AMP levels in lymphocytes, which in turn inhibits T cell proliferation and the effector function of cytotoxic T cells. [] This suggests a role for this compound in modulating both innate and adaptive immune responses contributing to inflammation.
Q2: What evidence supports the use of 15(S)-15-methyl Prostaglandin E1 in treating inflammatory conditions?
A: Research has shown promising results using 15(S)-15-methyl Prostaglandin E1 in animal models of inflammatory diseases. For instance, oral administration of this compound effectively suppressed chronic adjuvant-induced polyarthritis and acute immune complex-induced vasculitis in rats. [] Notably, treatment with 15(S)-15-methyl Prostaglandin E1 in a rat model of renal allograft rejection led to near-complete protection of the grafts from immunological damage, even when therapy began four days after transplantation. [] These findings highlight the potential therapeutic benefit of 15(S)-15-methyl Prostaglandin E1 in managing various inflammatory and immune-mediated conditions.
Q3: Does the structure of 15(S)-15-methyl Prostaglandin E1 influence its anti-inflammatory activity compared to other prostaglandins?
A: Yes, the structure of 15(S)-15-methyl Prostaglandin E1 appears to be crucial for its specific anti-inflammatory effects. Studies show that while 15(S)-15-methyl Prostaglandin E1 and Prostaglandin E1 exhibit potent inhibition of vascular permeability, other prostaglandins like Prostaglandin A2 have a weaker effect, and Prostaglandin F2 alpha shows no inhibitory activity. [] This structure-function relationship underscores the importance of the specific chemical modifications present in 15(S)-15-methyl Prostaglandin E1 for its potent and selective anti-inflammatory action.
Q4: What are the potential advantages of oral administration of 15(S)-15-methyl Prostaglandin E1?
A: The research highlights that 15(S)-15-methyl Prostaglandin E1 can be effectively administered orally to suppress inflammation in animal models. [] This route of administration offers several potential advantages, including improved patient compliance due to ease of use, potentially reduced systemic side effects compared to injections, and greater convenience for long-term treatment strategies. [] Further research is needed to fully evaluate the pharmacokinetic profile and optimal dosing regimens for oral administration of 15(S)-15-methyl Prostaglandin E1 in various clinical settings.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



